
5-(Methylthio)pyridine-3-boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylthio)pyridine-3-boronic acid hydrochloride is a chemical compound that is part of the functionalized pyridines family. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the boronic acid group in the pyridine ring makes it a valuable compound for use in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of functionalized pyridines, such as 5-(Methylthio)pyridine-3-boronic acid hydrochloride, can be achieved through several methods. One approach involves the use of 3-[amino(methylthio)methylene]-2,4-pentanedione and its boron chelates. These chelates can undergo condensation with dimethylformamide dimethylacetal, followed by refluxing in BuOH to yield 3-acetyl-2-methylthio-4-hydroxypyridine, which can be further modified to produce various pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 5-(Methylthio)pyridine-3-boronic acid hydrochloride and related compounds can be elucidated using spectroscopic methods and, in some cases, single-crystal X-ray analysis. These techniques allow for the determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
5-(Methylthio)pyridine-3-boronic acid hydrochloride can participate in a variety of chemical reactions due to the reactive boronic acid group. For instance, it can form stable 1:1 adducts with pyridine, which are more stable than those formed with trimethylamine. These adducts can react with CH2Cl2 to form boronium salts, which have interesting properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Methylthio)pyridine-3-boronic acid hydrochloride are influenced by the presence of the methylthio group and the boronic acid moiety. The acidity of the boranes in the molecule decreases with an increasing number of CH3S groups. The compound's solubility, boiling point, and stability can be characterized using techniques such as HPLC, FTIR, and NMR. These properties are essential for the practical application of the compound in chemical synthesis and other industrial processes .
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Pyridines :5-(Methylthio)pyridine-3-boronic acid hydrochloride is used in the synthesis of functionalized pyridines. For instance, it assists in the transformation of dimethylformamide dimethylacetal into 3-acetyl-2-methylthio-4-hydroxypyridine, expanding the range of pyridine derivatives that can be synthesized (Dorokhov, Prezent, & Bogdanov, 1995).
Formation of Amin-Adducts and Boronium Salts :This compound is involved in the formation of stable amin-adducts and boronium salts with pyridine, demonstrating its utility in creating complex molecular structures (Nöth & Schuchardt, 1974).
Chemosensor Applications :It's employed in chemosensor applications due to its reactivity with compounds like 4-isopropyltropolone in acidic solutions, highlighting its potential in the development of sensitive and specific detection methods for various substances (Iwatsuki et al., 2012).
Photophysical Property Studies :The compound is instrumental in studying the photophysical properties of various boron-dipyrromethenes. Its derivatives have been analyzed for their spectral, electrochemical, and photophysical behaviors, contributing to the understanding of light-emitting materials (Khan, Rao, & Ravikanth, 2010).
Organic Functional Group Transformations :This chemical is also utilized in the transformation of organic functional groups in the periphery of metallocene complexes, proving its versatility in organic synthesis (Hill et al., 2003).
Development of Green Surfactant Materials :The compound plays a role in the creation of environmentally friendly surfactants, as seen in studies involving boronic acid-based amphiphiles. These compounds show potential as drug carriers in pharmaceutical industries (Roy, Maiti, & Das, 2023).
Fluorescence Property Research :Research has been conducted on the influence of substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, where this compound is integral in the synthesis process, aiding in the development of novel fluorescent materials (Chavan, Toche, & Chavan, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNRDYKKIOQVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)SC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylthio)pyridine-3-boronic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)
![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

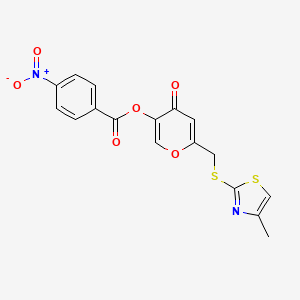
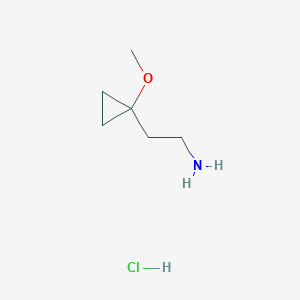
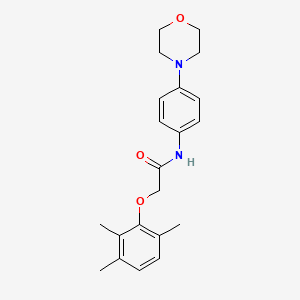
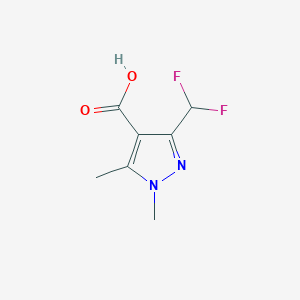
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)
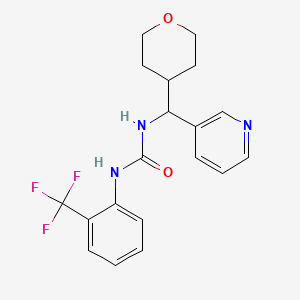
![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)
![2-[2-[(E)-3-(3-chloro-4-fluoroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2530051.png)